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Introduction

NH2-UAMC1110 TFA is a critical precursor molecule for the development of targeted
theranostic agents. It is a derivative of UAMC1110, a highly potent and selective inhibitor of
Fibroblast Activation Protein (FAP).[1][2] FAP is a cell surface serine protease that is
overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME)
of a majority of epithelial cancers, while its expression in healthy tissues is minimal.[3] This
differential expression makes FAP an attractive target for both cancer diagnosis and therapy.

These application notes provide a comprehensive guide to utilizing NH2-UAMC1110 TFA for
the synthesis of FAP-targeted agents, their radiolabeling, and their evaluation in preclinical
models. The protocols are intended to aid researchers in the development of novel theranostics
for a wide range of solid tumors.

Principle of FAP-Targeted Theranostics

The core principle behind NH2-UAMC1110 TFA-based theranostics lies in the specific
targeting of FAP in the TME. The NH2-UAMC1110 TFA molecule serves as a scaffold that can
be conjugated to a chelator for radiolabeling. Once radiolabeled with a diagnostic (e.g.,
Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclide, the resulting agent can be

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b10857370?utm_src=pdf-interest
https://www.benchchem.com/product/b10857370?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6581228/
https://www.medchemexpress.com/nh2-uamc1110-tfa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10478824/
https://www.benchchem.com/product/b10857370?utm_src=pdf-body
https://www.benchchem.com/product/b10857370?utm_src=pdf-body
https://www.benchchem.com/product/b10857370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

administered systemically. The FAP-targeting moiety directs the agent to the tumor site, where
the diagnostic radionuclide allows for non-invasive imaging (e.g., PET scans), and the
therapeutic radionuclide can deliver a cytotoxic radiation dose to the tumor cells and
surrounding stroma.

Data Presentation

Table 1: Inhibitory Potency and Selectivity of UAMC1110
and its Derivatives
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(SA.FAPi
)2

ABP: Activity-Based Probe

Table 2: In Vivo Tumor Uptake of FAPI Tracers in
iff : [ studies)

Average Range of
Cancer Type Tracer Reference
SUVmax SUVmax

Sarcoma 68Ga-FAPI-04 15.3 8.9-21.6 [1]
Esophageal 68Ga-FAPI-04 14.3 6.8-20.1 [1]
Breast 68Ga-FAPI-04 13.6 6.2-19.8 [1]
Cholangiocarcino

68Ga-FAPI-04 12.8 95-16.1 [1]
ma
Lung 68Ga-FAPI-04 12.1 45-18.9 [1]
Head and Neck 68Ga-FAPI-04 10.5 6.1-16.8 [1]
Ovarian 68Ga-FAPI-04 9.8 54-142 [1]
Pancreatic 68Ga-FAPI-04 9.2 48-13.5 [1]
Prostate 68Ga-FAPI-04 8.7 41-12.9 [1]
Colorectal 68Ga-FAPI-04 8.1 3.5-11.7 [1]
Hepatocellular 68Ga-FAPI-04 7.5 3.9-10.8 [1]
Gastric 68Ga-FAPI-04 5.9 29-87 [1]
Renal Cell 68Ga-FAPI-04 5.2 3.1-74 [1]
Differentiated

. 68Ga-FAPI-04 4.8 25-6.9 [1]

Thyroid
Pheochromocyto

68Ga-FAPI-04 41 20-538 [1]
ma
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Caption: FAP-Targeting Signaling Pathway in the TME.
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Caption: Experimental Workflow for FAP-Targeted Theranostic Agent Development.

Experimental Protocols
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Protocol 1: Synthesis of a DOTA-conjugated FAPI

Precursor

This protocol describes the conjugation of a DOTA-NHS ester to NH2-UAMC1110 TFA to
generate a precursor suitable for radiolabeling.

Materials:

NH2-UAMC1110 TFA

DOTA-NHS ester

Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)

High-Performance Liquid Chromatography (HPLC) system for purification

Mass spectrometer for characterization

Procedure:

¢ Dissolve NH2-UAMC1110 TFA (1 equivalent) in anhydrous DMF.

o Add DIPEA (3-4 equivalents) to the solution to neutralize the TFA salt and act as a base.
 In a separate vial, dissolve DOTA-NHS ester (1.1 equivalents) in anhydrous DMF.

e Add the DOTA-NHS ester solution dropwise to the NH2-UAMC1110 TFA solution while
stirring at room temperature.

» Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction
progress by HPLC.

» Upon completion, quench the reaction by adding water.

o Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile
gradient containing 0.1% TFA.
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o Collect the fractions containing the desired product and confirm its identity by mass
spectrometry.

» Lyophilize the purified fractions to obtain the DOTA-conjugated FAPI precursor as a white
solid.

Protocol 2: Radiolabeling of DOTA-FAPI Precursor with
Gallium-68

This protocol outlines the manual radiolabeling of the DOTA-conjugated FAPi precursor with
Gallium-68 (°8Ga).

Materials:

DOTA-FAPI precursor

e %8GaCls eluted from a 68Ge/%8Ga generator

e Sodium acetate buffer (0.1 M, pH 4.5)

o Ascorbic acid (optional, as a radioprotectant)

o Solid-Phase Extraction (SPE) cartridge (e.g., C18) for purification
e Radio-TLC or Radio-HPLC for quality control

Procedure:

Elute the ¢8Ge/°8Ga generator with 0.05 M HCI to obtain °8GaCls.

In a reaction vial, add 10-20 ug of the DOTA-FAPI precursor dissolved in a small volume of
water or buffer.

Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.8.

Add the %8GaCls eluate to the reaction vial.

If desired, add ascorbic acid to the reaction mixture.
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e Heat the reaction vial at 95°C for 5-10 minutes.[6]
o After incubation, cool the vial to room temperature.
 Purify the radiolabeled product using a pre-conditioned C18 SPE cartridge.
o Load the reaction mixture onto the cartridge.
o Wash the cartridge with water to remove unreacted 8Ga.
o Elute the [¢8Ga]Ga-DOTA-FAPi with a small volume of 50% ethanol in saline.

o Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol 3: In Vitro Cellular Uptake and Internalization
Assay

This protocol is designed to evaluate the binding and internalization of the radiolabeled FAPI in
FAP-expressing cells.

Materials:

o FAP-expressing cell line (e.g., HT1080-FAP) and a negative control cell line (e.g., wild-type
HT1080)

¢ Cell culture medium and supplements

e [68Ga]Ga-DOTA-FAPI

e Unlabeled UAMC1110 (for blocking studies)
e Phosphate-buffered saline (PBS)

» Acidic buffer (e.g., 0.2 M glycine buffer, pH 2.5) to differentiate between membrane-bound
and internalized radioactivity

¢ Gamma counter
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Procedure:

e Seed the FAP-expressing and control cells in 24-well plates and allow them to adhere
overnight.

e On the day of the experiment, wash the cells with PBS.

o For uptake studies, add fresh cell culture medium containing a known concentration of
[68Ga]Ga-DOTA-FAPI to each well.

o For blocking studies, pre-incubate a set of wells with a high concentration of unlabeled
UAMC1110 for 30 minutes before adding the radiolabeled compound.

 Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

o At each time point, stop the uptake by aspirating the medium and washing the cells three
times with ice-cold PBS.

o To determine internalization, incubate the cells with an acidic buffer for 5-10 minutes on ice
to strip off surface-bound radioactivity. Collect the supernatant (membrane-bound fraction).

o Lyse the cells with 1 M NaOH and collect the lysate (internalized fraction).

e Measure the radioactivity in the membrane-bound and internalized fractions using a gamma
counter.

o Calculate the percentage of uptake per million cells and the internalization rate.

Protocol 4: In Vivo Biodistribution Study in Tumor-
Bearing Mice

This protocol describes the evaluation of the biodistribution of the radiolabeled FAPi in a
preclinical tumor model.

Materials:

e Tumor-bearing mice (e.g., nude mice with HT1080-FAP xenografts)
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[68Ga]Ga-DOTA-FAPI

Anesthesia for animal handling
Syringes and needles for injection
Dissection tools

Gamma counter

Procedure:

Anesthetize the tumor-bearing mice.

Inject a known amount of [¢8Ga]Ga-DOTA-FAPI (typically 1-5 MBq) into each mouse via the
tail vein.

At predetermined time points post-injection (e.g., 1, 2, and 4 hours), euthanize a cohort of

mice.

Dissect major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys,
muscle, bone).

Weigh each organ and tissue sample.
Measure the radioactivity in each sample using a gamma counter.
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Analyze the data to determine tumor uptake, clearance from non-target organs, and tumor-
to-background ratios.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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